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molecular formula C12H15NO5 B8606545 methyl 5-butoxy-2-nitrobenzoate

methyl 5-butoxy-2-nitrobenzoate

Cat. No. B8606545
M. Wt: 253.25 g/mol
InChI Key: KZFLNQAUZWNBDV-UHFFFAOYSA-N
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Patent
US08828991B2

Procedure details

Sodium hydride (302.4 mg) was added to a solution of 1-butanol (0.634 mL) in DMF (15 mL). The reaction mixture was stirred until there was no further evolution of CO2 and then 5-fluoro-2-nitrobenzoic acid methyl ester (1.15 g) was added and the mixture was stirred at room temperature overnight. The reaction was then mixed with ethyl acetate, washed with 10% sodium bicarbonate and 10% citric acid solution, dried over sodium sulfate and concentrated. The crude product was purified by preparative HPLC. The product with the molecular weight of 253.26 (C12H15NO5) was obtained in this way; MS (ESI): 254 (M+H+).
Quantity
302.4 mg
Type
reactant
Reaction Step One
Quantity
0.634 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][CH3:6].C(=O)=O.[CH3:11][O:12][C:13](=[O:24])[C:14]1[CH:19]=[C:18](F)[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22]>CN(C=O)C.C(OCC)(=O)C>[CH3:11][O:12][C:13](=[O:24])[C:14]1[CH:19]=[C:18]([O:7][CH2:3][CH2:4][CH2:5][CH3:6])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
302.4 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.634 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
1.15 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 10% sodium bicarbonate and 10% citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 253.26 (C12H15NO5) was obtained in this way

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC(=C1)OCCCC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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